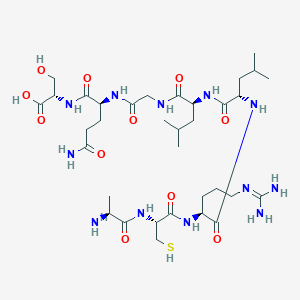
L-Alanyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucylglycyl-L-glutaminyl-L-serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Alanyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucylglycyl-L-glutaminyl-L-serine is a complex peptide compound It consists of multiple amino acids linked together, forming a sequence that includes alanine, cysteine, ornithine, leucine, glycine, glutamine, and serine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucylglycyl-L-glutaminyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (Diisopropylcarbodiimide).
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA (Trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like EDT (Ethanedithiol).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism (e.g., E. coli) for expression and subsequent purification.
Análisis De Reacciones Químicas
Types of Reactions
L-Alanyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucylglycyl-L-glutaminyl-L-serine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: N-hydroxysuccinimide (NHS) esters or carbodiimides.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with new functional groups.
Aplicaciones Científicas De Investigación
L-Alanyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucylglycyl-L-glutaminyl-L-serine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in peptide-based vaccines.
Industry: Utilized in the development of novel biomaterials and as a component in biochemical assays.
Mecanismo De Acción
The mechanism of action of L-Alanyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucylglycyl-L-glutaminyl-L-serine involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. For example, the cysteine residue may form disulfide bonds with target proteins, altering their conformation and function. The peptide’s sequence and structure determine its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
L-Alanyl-L-cysteinyl-L-arginyl: Contains a similar sequence but with arginine instead of ornithine.
L-Alanyl-L-cysteinyl-L-lysyl: Similar structure with lysine replacing ornithine.
L-Alanyl-L-cysteinyl-L-histidyl: Histidine in place of ornithine.
Uniqueness
L-Alanyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucylglycyl-L-glutaminyl-L-serine is unique due to the presence of the diaminomethylidene group on the ornithine residue, which may confer distinct chemical properties and biological activities compared to other similar peptides.
Propiedades
Número CAS |
502794-47-0 |
|---|---|
Fórmula molecular |
C34H62N12O11S |
Peso molecular |
847.0 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C34H62N12O11S/c1-16(2)11-21(28(51)40-13-26(49)41-20(8-9-25(36)48)30(53)45-23(14-47)33(56)57)43-31(54)22(12-17(3)4)44-29(52)19(7-6-10-39-34(37)38)42-32(55)24(15-58)46-27(50)18(5)35/h16-24,47,58H,6-15,35H2,1-5H3,(H2,36,48)(H,40,51)(H,41,49)(H,42,55)(H,43,54)(H,44,52)(H,45,53)(H,46,50)(H,56,57)(H4,37,38,39)/t18-,19-,20-,21-,22-,23-,24-/m0/s1 |
Clave InChI |
ADUJAHYUCLBXLY-LQDRYOBXSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)O)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CS)NC(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


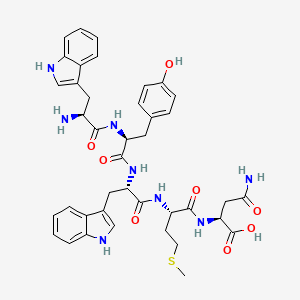
![N-[2-(Ethenyloxy)ethyl]but-2-enethioamide](/img/structure/B14229089.png)
![2-[(Thiophen-2-yl)sulfanyl]-1H-pyrrole](/img/structure/B14229091.png)
![1,1',1''-[Benzene-1,3,5-triyltris(carbonyl-4,1-phenylene)]tri(ethan-1-one)](/img/structure/B14229097.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 7-bromo-3-methyl-5-(2-pyridinyl)-](/img/structure/B14229111.png)


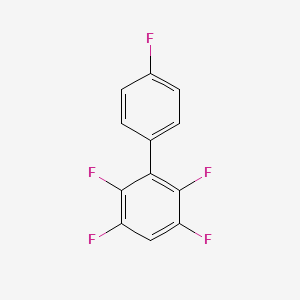
methanone](/img/structure/B14229133.png)
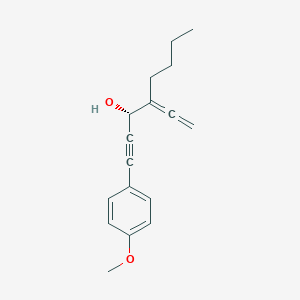
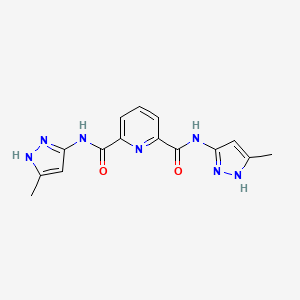
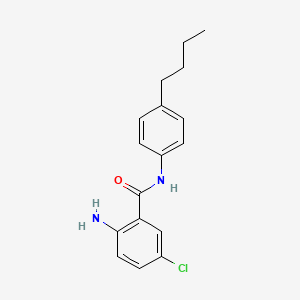
![5-Hydroxy-3-[(1H-imidazol-5-yl)methylidene]-1-benzofuran-2(3H)-one](/img/structure/B14229161.png)
![Ethyl [1-(3-hydroxypropyl)pyrrolidin-2-ylidene]acetate](/img/structure/B14229165.png)
